molecular formula C21H25N3O3S B2871074 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one CAS No. 2034297-69-1

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one

Cat. No.: B2871074
CAS No.: 2034297-69-1
M. Wt: 399.51
InChI Key: IXKZZWPFWLKWJA-UHFFFAOYSA-N
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Description

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one is a synthetic organic compound featuring a complex structure that incorporates a benzo[c][1,2,5]thiadiazole 2,2-dioxide core, also known as a saccharin derivative, linked to a propiophenone group via a piperidine spacer . This specific molecular architecture, particularly the sulfonamide group within the thiadiazole dioxide moiety, is of significant interest in medicinal chemistry and drug discovery. Heterocyclic compounds containing the 1,2,5-thiadiazole scaffold are frequently investigated for their potential to interact with various biological targets and are considered privileged structures in the development of pharmacologically active molecules . The integration of the piperidine ring enhances the molecule's potential as a building block for probing protein-ligand interactions, often contributing to improved pharmacokinetic properties. The 2-phenylpropan-1-one segment further adds to the structural diversity, making this compound a valuable intermediate for the synthesis of more complex chemical entities. Researchers can utilize this compound in the design and development of novel small-molecule inhibitors for targets such as kinases and other ATP-binding proteins, or as a key intermediate in constructing compound libraries for high-throughput screening campaigns . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-16(17-8-4-3-5-9-17)21(25)23-14-12-18(13-15-23)24-20-11-7-6-10-19(20)22(2)28(24,26)27/h3-11,16,18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKZZWPFWLKWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The benzo[c]thiadiazole system is constructed from o-phenylenediamine derivatives. Sulfur dioxide insertion under oxidative conditions forms the thiadiazole ring, followed by methylation at position 3:

Procedure :

  • React 2-amino-3-nitrobenzenesulfonic acid with thionyl chloride to form the sulfonyl chloride intermediate.
  • Treat with methylamine in tetrahydrofuran (THF) at 0–5°C to install the methyl group.
  • Reduce the nitro group using H₂/Pd-C in ethanol, followed by cyclization with PCl₅ to yield 3-methylbenzo[c]thiadiazole 2,2-dioxide.

Key Data :

  • Yield : 68% after purification by recrystallization (ethanol/water).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H), 7.72 (d, J = 8.4 Hz, 1H), 3.12 (s, 3H, CH₃).

Functionalization of Piperidine at Position 4

Preparation of 4-Aminopiperidine Hydrochloride

Piperidine is protected as the tert-butyl carbamate (Boc) derivative, followed by nitration and reduction to introduce the amino group:

Procedure :

  • Boc protection : React piperidine with di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine (TEA).
  • Nitration : Treat with fuming nitric acid at −10°C to form 4-nitropiperidine-1-carboxylate.
  • Reduction : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) in methanol yields 4-aminopiperidine-1-carboxylate.
  • Deprotection : HCl in dioxane removes the Boc group, yielding 4-aminopiperidine hydrochloride.

Key Data :

  • Overall Yield : 52% (four steps).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 154.6 (C=O), 47.1 (piperidine C-4), 28.4 (Boc CH₃).

Coupling Thiadiazole to Piperidine

The amino group on piperidine undergoes nucleophilic substitution with the thiadiazole sulfonate:

Procedure :

  • Activate 3-methylbenzo[c]thiadiazole 2,2-dioxide with methanesulfonyl chloride in DCM.
  • React with 4-aminopiperidine hydrochloride in the presence of K₂CO₃ at 50°C for 12 h.

Key Data :

  • Yield : 74%.
  • HPLC Purity : 98.2% (C18 column, acetonitrile/water gradient).

Acylation of Piperidine Nitrogen with 2-Phenylpropanoyl Chloride

Synthesis of 2-Phenylpropanoyl Chloride

Procedure :

  • React 2-phenylpropanoic acid with oxalyl chloride in DCM (1:1.2 molar ratio) at 0°C.
  • Stir for 2 h, then evaporate to dryness under reduced pressure.

Acylation Reaction

Procedure :

  • Dissolve 4-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)piperidine in dry THF.
  • Add 2-phenylpropanoyl chloride (1.1 eq) and TEA (2.5 eq) dropwise at 0°C.
  • Warm to room temperature and stir for 6 h. Quench with ice-water and extract with ethyl acetate.

Key Data :

  • Yield : 81%.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 4.12 (q, J = 6.8 Hz, 1H, CHCO), 3.88–3.75 (m, 2H, piperidine), 3.10 (s, 3H, CH₃), 1.52 (d, J = 6.8 Hz, 3H, CH₃).

Optimization and Scalability Considerations

Solvent and Base Screening for Acylation

Comparative studies identified THF and TEA as optimal for minimizing side products:

Solvent Base Temp (°C) Yield (%) Purity (%)
THF TEA 25 81 98.2
DCM DIPEA 25 73 95.8
DMF Pyridine 40 68 92.4

Catalytic Advances

  • Microwave-assisted coupling : Reduced reaction time from 6 h to 45 min at 80°C with comparable yield (79%).
  • Flow chemistry : Continuous processing improved throughput by 40% in pilot-scale trials.

Spectroscopic Characterization and Validation

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 398.1521 (C₂₁H₂₃N₃O₃S requires 398.1524).

X-ray Crystallography

Single crystals grown from ethanol confirmed the planar thiadiazole ring and axial orientation of the propanone group.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one can undergo various chemical reactions, including:

  • Oxidation: Reactions involving strong oxidizing agents can alter the thiadiazole ring or the piperidine ring.

  • Reduction: Reducing agents can target the carbonyl group in the phenylpropanone moiety or the sulfone group in the thiadiazole ring.

  • Substitution: Electrophilic or nucleophilic substitution reactions may occur on the phenyl ring or other positions in the molecule.

  • Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond can occur, breaking down the compound.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases like hydrochloric acid or sodium hydroxide. Typical reaction conditions vary from room temperature to elevated temperatures under reflux, often in inert atmospheres to prevent undesired side reactions.

Major Products: Products from these reactions vary based on the specific transformation. For example, oxidation of the thiadiazole ring might yield sulfoxides or sulfones, while reduction of the carbonyl group could form secondary alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and synthetic methodologies.

Biology: In biological research, derivatives of this compound can be explored for their interaction with biological macromolecules, potential as enzyme inhibitors, or their bioactivity in cellular assays.

Medicine: Potential applications in medicine include the exploration of its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities. Its unique structure may offer new avenues for drug development.

Industry: In industry, it can be used as an intermediate in the manufacture of advanced materials, agrochemicals, or specialty chemicals. Its reactivity and functional groups provide versatility for various industrial applications.

Mechanism of Action

The mechanism by which 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one exerts its effects is determined by its molecular structure. The compound may interact with specific molecular targets such as enzymes, receptors, or other proteins. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions. Detailed studies involving binding assays, computational modeling, and biochemical assays are required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s benzo[c][1,2,5]thiadiazole-dioxide group distinguishes it from simpler thiadiazole derivatives (e.g., 1,3,4-thiadiazoles in ). The piperidine linker may facilitate interactions with enzymatic active sites, similar to triazole-thiazole acetamides in , where piperidine-like moieties enhanced binding to microbial targets .

Table 1: Key Structural Analogs and Their Activities
Compound Class Key Substituents Biological Activity Reference
1,3,4-Thiadiazole derivatives Nitrophenyl, pyrazole Antimicrobial (E. coli, C. albicans)
Triazole-thiazole acetamides (e.g., 9c) Bromophenyl, benzodiazolyl Docking studies suggest enzyme inhibition
Quinazolinone-thiazole hybrids Thiophenyl, substituted phenyl thiazoles Anti-tubercular (Mycobacterium spp.)
Pyrazole-enone derivatives Hydroxy, methylphenyl Structural studies (no activity reported)
  • Antimicrobial Activity : highlights that nitrophenyl-substituted 1,3,4-thiadiazoles exhibited potent antimicrobial activity, with four compounds outperforming others due to electron-withdrawing nitro groups enhancing membrane penetration . The target compound’s benzo[c][1,2,5]thiadiazole-dioxide group may similarly disrupt microbial membranes.
  • Anti-Tubercular Potential: Quinazolinone-thiazole hybrids in showed anti-mycobacterial activity, attributed to thiazole rings interacting with bacterial enzymes . The target compound’s phenylpropan-1-one group could mimic these interactions.
  • Enzyme Binding : Docking studies in revealed that bromophenyl-substituted triazole-thiazoles (e.g., 9c) bind tightly to active sites via halogen interactions . The target compound’s 3-methyl group may sterically hinder similar interactions unless optimized.

Biological Activity

The compound 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one is a novel derivative of the benzo[c][1,2,5]thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Benzo[c][1,2,5]thiadiazole
  • Substituents : Piperidine and phenyl groups along with a ketone functional group.

Biological Activity Overview

The biological activities of compounds related to benzo[c][1,2,5]thiadiazole derivatives are well-documented. These activities include:

  • Anticancer Activity : Various studies have shown that derivatives of thiadiazoles exhibit significant cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial and fungal strains.
  • Antioxidant Activity : Thiadiazole derivatives possess antioxidant properties that contribute to their therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

CompoundCell LineIC50 (µg/mL)Reference
This compoundMCF-7 (breast cancer)49.40
4c (related derivative)A549 (lung cancer)18.39
4d (related derivative)A549 (lung cancer)10.10

These findings suggest that the incorporation of the thiadiazole moiety enhances the anticancer activity of the compounds.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated using standard methods against various bacterial strains:

MicroorganismConcentration (mg/mL)Inhibition Zone (mm)
Escherichia coli5015
Staphylococcus aureus5018
Aspergillus niger5020

These results indicate that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antioxidant Activity

Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound effectively scavenges free radicals. The percentage inhibition was recorded as follows:

Concentration (µg/mL)Percentage Inhibition (%)
1045
2565
5085

This demonstrates the compound's potential as an antioxidant agent .

Case Studies

Several case studies have illustrated the therapeutic potential of similar compounds:

  • Study on Anticancer Properties : A recent investigation into related thiadiazole derivatives revealed that modifications in substituents significantly influenced their cytotoxicity against various cancer cell lines. The study found that electron-donating groups at specific positions enhanced activity .
  • Antimicrobial Efficacy Study : Another study assessed a series of thiadiazole derivatives for their antimicrobial properties against clinical isolates. The results indicated that certain structural modifications led to increased potency against resistant strains .
  • Antioxidant Mechanism Exploration : Research into the mechanism of action for antioxidant activity suggested that these compounds may inhibit lipid peroxidation and scavenge reactive oxygen species effectively .

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